molecular formula C15H13N3S2 B5492968 [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE

Cat. No.: B5492968
M. Wt: 299.4 g/mol
InChI Key: TZOCDKZQXOXTAP-UHFFFAOYSA-N
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Description

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE is an organic compound that features a thiazole ring, a pyrimidine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE typically involves the formation of the thiazole ring followed by the attachment of the pyrimidine and methylphenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the pyrimidine and methylphenyl groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE stands out due to its unique combination of a thiazole ring, pyrimidine ring, and methylphenyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-methylphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S2/c1-11-4-2-5-12(8-11)14-18-13(9-19-14)10-20-15-16-6-3-7-17-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOCDKZQXOXTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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